molecular formula C11H21N B15076760 N-cyclopentyl-N-methylcyclopentanamine

N-cyclopentyl-N-methylcyclopentanamine

Cat. No.: B15076760
M. Wt: 167.29 g/mol
InChI Key: JNMBQGIZTCTCRT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methylcyclopentanamine is an organic compound with the molecular formula C11H21N It is a derivative of cyclopentanamine, where the nitrogen atom is bonded to both a cyclopentyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-methylcyclopentanamine typically involves the reaction of cyclopentylamine with methyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-methylcyclopentanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the cyclopentyl or methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclopentylcyclopentanamine.

    Substitution: N-cyclopentyl-N-ethylcyclopentanamine (if ethyl iodide is used).

Scientific Research Applications

N-cyclopentyl-N-methylcyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used as a solvent and extraction agent in various industrial processes. Its stability and reactivity make it suitable for use in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler analog where the nitrogen atom is bonded to a cyclopentyl group only.

    N-methylcyclopentanamine: Another analog where the nitrogen atom is bonded to a methyl group only.

Uniqueness

N-cyclopentyl-N-methylcyclopentanamine is unique due to the presence of both cyclopentyl and methyl groups attached to the nitrogen atom. This dual substitution provides the compound with distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs.

Properties

IUPAC Name

N-cyclopentyl-N-methylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-12(10-6-2-3-7-10)11-8-4-5-9-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMBQGIZTCTCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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